6-Hydroxypyrimidine-4-carbaldehyde
Overview
Description
6-Hydroxypyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxypyrimidine-4-carbaldehyde can be synthesized through various methods. One common method involves the reaction of malonate with formamide and an alkali metal alkoxide at elevated temperatures . Another method includes the reaction of 6-hydroxypyrimidine with formylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Hydroxypyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxypyrimidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Hydroxypyrimidine: Similar in structure but differs in the position of the hydroxyl group.
2-Hydroxypyrimidine: Another isomer with the hydroxyl group at the 2-position.
6-Methylpyrimidine-4-carbaldehyde: Similar structure with a methyl group instead of a hydroxyl group.
Uniqueness: 6-Hydroxypyrimidine-4-carbaldehyde is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
6-oxo-1H-pyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-5(9)7-3-6-4/h1-3H,(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWPYTVOAKGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285183 | |
Record name | 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98136-87-9 | |
Record name | 1,6-Dihydro-6-oxo-4-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98136-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-HYDROXYPYRIMIDINE-4-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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